molecular formula C11H12ClNO3S B2491020 5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034605-00-8

5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2491020
CAS No.: 2034605-00-8
M. Wt: 273.73
InChI Key: GHKHWHPUEVNXNL-UHFFFAOYSA-N
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Description

5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic compound featuring a 2-oxa-5-azabicyclo[2.2.1]heptane core with a 2-chlorophenylsulfonyl substituent. The bicyclo[2.2.1]heptane framework imposes a rigid, boat-like conformation, which is advantageous for modulating biological interactions, such as receptor binding . The sulfonyl group enhances solubility and stability, while the 2-chlorophenyl moiety introduces steric and electronic effects critical for pharmacological activity.

Synthesis: Improved synthetic routes for the bicyclic core involve stereoselective steps, such as NaBH4-mediated reductions and Pd/C-catalyzed hydrogenations, achieving high yields (86–100%) . The sulfonyl group is typically introduced via sulfonylation reactions under controlled conditions.

Properties

IUPAC Name

5-(2-chlorophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c12-10-3-1-2-4-11(10)17(14,15)13-6-9-5-8(13)7-16-9/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKHWHPUEVNXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Diels-Alder reaction for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

    Substitution: The chlorophenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids or bases, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or other reduced forms.

Scientific Research Applications

Chemistry: In organic synthesis, 5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[221]heptane serves as a building block for creating more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly as a scaffold for designing new drugs. Its bicyclic structure can interact with biological targets, making it a candidate for developing inhibitors or modulators of specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bicyclic structure provides rigidity and specificity. This allows the compound to modulate biological pathways effectively, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonyl Substituents

Compound Name Substituent on Sulfonyl Group Key Properties/Applications Reference
5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane 4-Methylphenyl Higher lipophilicity; used as intermediates in drug synthesis
5-[(4-Methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane 4-Methylphenyl Dual aza rings increase basicity; explored as α7 nicotinic receptor ligands
Target Compound 2-Chlorophenyl Enhanced electron-withdrawing effects; potential CNS applications N/A

Key Observations :

  • Tosyl derivatives (e.g., 5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane) are more lipophilic, favoring membrane permeability but possibly reducing aqueous solubility .

Analogues with Heteroatom Variations in the Bicyclo Core

Compound Name Heteroatom Composition Key Properties Reference
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Thia (S) instead of oxa (O) Increased ring strain; higher metabolic stability due to S–O bonds
5-Methoxy-2-azabicyclo[2.2.1]heptane Methoxy group at position 5 Altered hydrogen-bonding capacity; explored in opioid receptor studies
4-Thia-1-azabicyclo[3.2.0]heptane derivatives Larger ring (3.2.0 vs. 2.2.1) Broader conformational flexibility; used in β-lactam antibiotics

Key Observations :

  • Replacing oxa with thia (e.g., 2-Thia-5-azabicyclo[2.2.1]heptane) increases lipophilicity and may alter pharmacokinetics .
  • Ring size expansion (e.g., bicyclo[3.2.0] systems) reduces rigidity, affecting target selectivity .

Analogues with Pyrimidine or Triazine Substituents

Compound Name Core Structure Applications Reference
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Pyrimidine substituent Antiviral or kinase inhibition potential
3-Oxa-6-azabicyclo[3.1.1]heptane derivatives Triazine substituent Investigated as α7 nAChR ligands

Key Observations :

  • Pyrimidine-substituted analogs (e.g., ) may exhibit enhanced binding to enzymes due to aromatic stacking interactions.

Research Findings and Implications

  • Biological Activity : The target compound’s 2-chlorophenylsulfonyl group may confer selectivity for CNS targets, akin to diazabicycloheptane derivatives studied for nicotinic receptors .
  • Synthetic Efficiency : The optimized synthesis of the bicyclo[2.2.1]heptane core (86–100% yield) outperforms methods for larger rings (e.g., bicyclo[3.2.0]) .
  • Stability : Sulfonyl groups improve stability over ester or amide derivatives, as seen in tosyl analogs .

Biological Activity

5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a sulfonyl group attached to a chlorophenyl moiety. Its unique configuration allows it to interact with various biological targets, making it a candidate for drug development.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Antibacterial Activity : Studies have shown that compounds with similar structures exhibit moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has demonstrated significant inhibition of key enzymes such as acetylcholinesterase (AChE) and urease, which are important in neurodegenerative diseases and urea metabolism, respectively .
  • Anticancer Properties : Preliminary findings suggest that the compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

  • Binding Affinity : The sulfonyl group enhances the compound's binding affinity to target proteins, facilitating its interaction with enzymes and receptors.
  • Modulation of Biological Pathways : By inhibiting enzymes like AChE, the compound can modulate neurotransmitter levels, which is crucial for treating conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Omar et al., 1996Demonstrated anti-inflammatory and anticancer effects in various models using related sulfonamide compounds .
Kumar et al., 2009Found that derivatives of bicyclic compounds exhibited significant anticancer activity against specific tumor cell lines .
Zhang et al., 2014Investigated the inhibitory effects on urease and reported strong activity in certain derivatives .

Q & A

Q. What are the optimized synthetic routes for 5-((2-chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of bicyclic sulfonamide derivatives typically involves cyclization and sulfonylation steps. For example, Portoghese’s method for analogous compounds (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane derivatives) employs NaBH4 reduction in ethanol/THF and reflux with NaOMe in methanol to achieve high yields (86–93%) . Key factors include:
  • Temperature control : Low temperatures (0–5°C) prevent side reactions during sulfonylation .
  • Solvent selection : Polar aprotic solvents (e.g., CH2Cl2) enhance reagent solubility, while THF/EtOH mixtures stabilize intermediates .
  • Purification : Flash chromatography (e.g., 30–50% ethyl acetate in petroleum ether) ensures high purity .

Q. How can the stereochemical configuration of the bicyclic core be confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR coupling constants (e.g., J values for axial vs. equatorial protons) differentiate stereoisomers .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB under isocratic conditions .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer :
  • HPLC-MS : Quantifies impurities (<0.1%) and monitors degradation under stress conditions (e.g., heat, light) .
  • TGA/DSC : Assesses thermal stability; decomposition temperatures >200°C indicate robust storage conditions .
  • IR spectroscopy : Validates functional groups (e.g., sulfonyl S=O stretch at ~1350 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Docks the compound into receptor crystal structures (e.g., 5-HT2A PDB: 6WGT). Key interactions include:
  • Sulfonyl oxygen hydrogen bonds with Ser159 .
  • Chlorophenyl π-π stacking with Phe234 .
  • MD simulations (GROMACS) : Evaluates binding stability over 100 ns; RMSD <2 Å indicates stable complexes .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Compare IC50 values from independent assays (e.g., radioligand binding vs. functional cAMP assays) .
  • Structural analogs : Test derivatives (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
  • Assay standardization : Use common reference compounds (e.g., ketanserin for 5-HT2A) to normalize data .

Q. How can the sulfonyl group be functionalized to enhance metabolic stability without compromising activity?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute sulfonyl with sulfonamide or sulfamate groups to reduce CYP450-mediated oxidation .
  • Prodrug design : Introduce hydrolyzable esters (e.g., tert-butyl carboxylate) to improve oral bioavailability .
  • In vitro microsomal assays : Monitor t1/2 in liver microsomes; >60 min indicates improved stability .

Q. What mechanistic insights explain the compound’s selectivity for specific enzyme isoforms?

  • Methodological Answer :
  • Kinetic studies : Determine kcat/KM ratios for isoforms (e.g., MAO-A vs. MAO-B) using spectrophotometric assays .
  • Covalent docking : Identify irreversible binding to catalytic residues (e.g., FAD in MAO-B) via hybrid QM/MM simulations .

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